3-Hydroxyphenazepam

描述

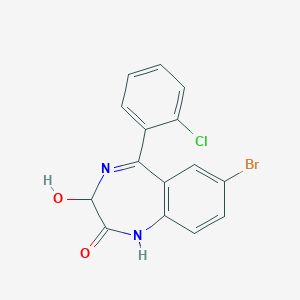

3-Hydroxyphenazepam is a benzodiazepine compound known for its hypnotic, sedative, anxiolytic, and anticonvulsant properties . It is an active metabolite of phenazepam and the benzodiazepine prodrug cinazepam . This compound is structurally characterized by a benzene ring fused to a seven-membered diazepine ring, with a hydroxyl group at the third position .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyphenazepam typically involves the hydroxylation of phenazepam. The reaction conditions often include the use of strong oxidizing agents to introduce the hydroxyl group at the third position of the diazepine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced chromatographic techniques is common for the purification of the final product .

化学反应分析

Types of Reactions: 3-Hydroxyphenazepam undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids under strong oxidizing conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to phenazepam.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Phenazepam.

Substitution Products: Various substituted benzodiazepines.

科学研究应用

Pharmacological Properties

3-Hydroxyphenazepam is known to act as a positive allosteric modulator of the GABA receptor, similar to other benzodiazepines. Its effective concentration (EC) value is approximately 10.3 nM, indicating its potency in enhancing GABAergic transmission . While it shares many properties with phenazepam, it has reduced myorelaxant effects but maintains comparable anxiolytic and sedative efficacy .

Analytical Methods for Quantification

The quantification of this compound in biological matrices is crucial for both clinical and forensic purposes. Several studies have developed and validated methods for detecting this compound in postmortem samples:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A validated method was established for detecting 13 designer benzodiazepines, including this compound, in postmortem blood samples. The method demonstrated a linear calibration range from 1 to 200 ng/mL and up to 500 ng/mL for specific compounds . Recovery rates varied between 35% and 90%, indicating reliable performance for forensic applications.

- Tissue Distribution Studies : Research involving tissue distribution of phenazepam and its metabolite has been conducted using LC-MS/MS on postmortem fluids such as blood and urine. This study highlighted the concentrations of this compound across various tissues, providing insights into its pharmacokinetics during toxicological investigations .

Case Studies

Numerous case studies illustrate the clinical implications and toxicological concerns associated with this compound:

- Impaired Driving : A notable case involved a male driver exhibiting severe psychomotor impairment due to phenazepam use, with subsequent detection of both phenazepam and this compound in his blood. This underscores the potential risks associated with benzodiazepine misuse in driving contexts .

- Postmortem Toxicology : In a study analyzing postmortem samples from various cases, this compound was detected alongside phenazepam. In instances where phenazepam was implicated in death, concentrations ranged from 0.22 mg/L to 2.52 mg/L. Notably, cases indicated that while phenazepam was often not the sole cause of death, it contributed to toxicity when combined with other substances .

- Acute Toxicity Reports : Reports have documented acute intoxication incidents involving significant doses of phenazepam leading to severe adverse effects such as confusion, slurred speech, and hallucinations. For example, one case described a patient with a blood concentration of approximately 1.2 mg/L who exhibited pronounced cognitive impairment post-ingestion .

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Chemical Structure | CHBrClNO |

| Pharmacological Effects | Hypnotic, sedative, anxiolytic, anticonvulsant |

| Analytical Method | LC-MS/MS; linear range: 1-200 ng/mL; detection limit: 0.5 ng/mL |

| Case Study Highlights | Impaired driving incidents; postmortem concentrations; acute toxicity cases |

| Clinical Implications | Potential for misuse; significant adverse effects at therapeutic levels |

作用机制

3-Hydroxyphenazepam acts as a positive allosteric modulator of the benzodiazepine site of the GABA A receptor. By binding to this site, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and the characteristic sedative and anxiolytic effects . The compound has an effective concentration (EC50) value of 10.3 nanomolar, indicating its high potency .

相似化合物的比较

Phenazepam: The parent compound of 3-Hydroxyphenazepam, known for its strong sedative effects.

Cinazepam: A prodrug that metabolizes into this compound.

Lorazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Uniqueness: this compound is unique due to its specific hydroxylation at the third position, which alters its pharmacokinetic properties compared to phenazepam. This modification results in diminished myorelaxant properties while maintaining its sedative and anxiolytic effects .

生物活性

3-Hydroxyphenazepam is a benzodiazepine derivative that exhibits various pharmacological activities including hypnotic, sedative, anxiolytic , and anticonvulsant effects. It is primarily recognized as an active metabolite of phenazepam and cinazepam, with its biological activity largely attributed to its interaction with the GABA receptor.

- IUPAC Name: 7-bromo-1-(2-chlorophenyl)-5-phenyl-1H-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-one

- Molecular Formula: CHBrClNO

- Molar Mass: 365.61 g·mol

- CAS Number: 70030-11-4

This compound acts as a positive allosteric modulator at the benzodiazepine site of the GABA receptor, enhancing the inhibitory effects of GABA. The effective concentration (EC) for this compound is approximately 10.3 nM , indicating its potency in modulating GABAergic transmission .

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Hypnotic | Induces sleep and reduces latency to sleep onset. |

| Sedative | Calms agitation and reduces anxiety levels. |

| Anxiolytic | Alleviates symptoms of anxiety and promotes relaxation. |

| Anticonvulsant | Prevents or reduces the severity of seizures. |

Comparative Efficacy

Compared to its parent compound phenazepam, this compound shows reduced myorelaxant properties but retains similar anxiolytic and sedative effects . This makes it a subject of interest for therapeutic applications where muscle relaxation is not desired.

Clinical Studies

- Biokinetics Study : A study on the biokinetics of transdermal this compound demonstrated that after administering a 5 mg dose of phenazepam, this compound was detectable in urine samples but not in plasma, suggesting significant metabolism .

- Post-Mortem Analysis : Research analyzing post-mortem fluids found that this compound could be detected alongside phenazepam, indicating its relevance in forensic toxicology .

Toxicological Implications

Due to its psychoactive properties, this compound has been implicated in cases of overdose and substance abuse. Its detection in biological matrices highlights the need for careful monitoring in clinical settings.

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for detecting 3-Hydroxyphenazepam in biological samples, and what methodological considerations are critical for validation?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting this compound. Key validation parameters include:

- Selectivity : Use of specific ion transitions (e.g., m/z 388 → 315 for this compound) to distinguish it from matrix interferences .

- Matrix Effects : Address variability by spiking blank matrices (e.g., plasma, post-mortem tissues) and comparing peak areas with solvent-based standards .

- Hydrolysis Conditions : Avoid enzymatic hydrolysis if studying unmetabolized this compound, as hydrolysis may degrade metabolites like phenazepam .

- Data Contradiction : Some LC-MS/MS methods report matrix effects for this compound, necessitating dilution or alternative internal standards .

Q. How do physicochemical properties (e.g., log D7.4, pKa) of this compound influence its experimental design in pharmacokinetic studies?

- Methodological Answer :

- Lipophilicity (log D7.4) : this compound has a log D7.4 of ~2.5, indicating moderate lipophilicity. This affects tissue distribution and plasma protein binding (98%) . Use protein-binding assays (e.g., equilibrium dialysis) to adjust free drug concentrations in vitro .

- pKa : Its pKa1 (1.25) and pKa2 (11.96) suggest ionization variability across physiological pH ranges. Adjust buffer conditions in dissolution studies to mimic gastrointestinal or blood environments .

Advanced Research Questions

Q. What are the primary metabolic pathways of this compound in human hepatic microsomes, and how do these findings inform in vivo metabolite identification?

- Methodological Answer :

- Phase I Metabolism : Incubate this compound with human liver microsomes (HLMs) and NADPH. Major metabolites include dihydroxy derivatives and glucuronide conjugates. Use high-resolution MS (HRMS) to identify hydroxylation at the C3 position .

- Inter-Species Variability : Compare HLM data with animal models (e.g., rat microsomes) to predict cross-species metabolic stability .

- Data Contradiction : In vitro microsomal studies may not fully replicate in vivo phase II metabolism (e.g., glucuronidation). Validate findings with urine or blood samples from clinical/toxicological cases .

Q. How does this compound’s subunit-specific binding to GABAA receptors explain its pharmacological profile?

- Methodological Answer :

- Receptor Subunit Affinity : Use electrophysiology (patch-clamp) or radioligand displacement assays on recombinant GABAA receptors. This compound shows high affinity for α1-, α2-, and α3-containing subunits (EC50 < 100 nM) but minimal activity at α4/α5 subunits .

- Functional Correlates : Sedative effects correlate with α1 binding, while anxiolytic effects link to α2/α3. Design subtype-selective antagonists (e.g., βCCt for α1) to isolate mechanisms in animal models .

Q. What challenges arise in interpreting post-mortem concentrations of this compound, and how can these be methodologically addressed?

- Methodological Answer :

- Stability in Tissues : Analyze paired samples (e.g., femoral blood vs. liver) to assess post-mortem redistribution. Use stability studies under varying storage conditions (-20°C vs. room temperature) .

- Metabolite Interference : Differentiate this compound from parent drug phenazepam using retention time alignment and MS/MS fragmentation patterns .

Q. Methodological Design Considerations

Q. How should researchers design experiments to resolve contradictions in this compound’s receptor binding vs. observed clinical effects?

- Answer :

- In Vitro/In Vivo Correlation : Combine receptor binding assays with behavioral models (e.g., elevated plus maze for anxiety) in transgenic mice lacking specific GABAA subunits .

- Dose-Response Curves : Use nonlinear regression models to compare EC50 values across subunits and correlate with therapeutic/toxic thresholds .

Q. What statistical approaches are recommended for analyzing variable detection rates of this compound in heterogeneous biological matrices?

- Answer :

- Bootstrap Analysis : Apply non-parametric bootstrapping to calculate confidence intervals for concentration data, especially in skewed distributions (e.g., post-mortem samples) .

- Multivariate Regression : Account for covariates (e.g., pH, post-mortem interval) when modeling detection limits in decomposed tissues .

属性

IUPAC Name |

7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2O2/c16-8-5-6-12-10(7-8)13(19-15(21)14(20)18-12)9-3-1-2-4-11(9)17/h1-7,15,21H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJKJUWAZOWXNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Br)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990281 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70030-11-4 | |

| Record name | 3-Hydroxyphenazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70030-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070030114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphenazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-HYDROXYPHENAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KJ8MP77JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。